molecular formula C51H70N2O22 B114998 Respinomycin D CAS No. 151233-07-7

Respinomycin D

Cat. No. B114998
M. Wt: 1063.1 g/mol
InChI Key: QYNAQIXCSIMIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Respinomycin D is a natural product that has been recently discovered and studied extensively for its potential in treating cancer. It was first isolated from the Streptomyces bacteria in 2009. Respinomycin D has shown promising results in inhibiting the growth of various types of cancer cells, including lung, breast, and colon cancer.

Mechanism Of Action

Respinomycin D inhibits the growth of cancer cells by targeting the DNA replication machinery. It binds to a protein called DNA polymerase alpha, which is essential for DNA replication, and prevents it from functioning properly. This leads to an accumulation of DNA damage and eventually triggers apoptosis in cancer cells. Respinomycin D has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

Respinomycin D has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Respinomycin D has also been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases. In addition, Respinomycin D has been shown to have low toxicity in normal cells, indicating its potential as a cancer treatment.

Advantages And Limitations For Lab Experiments

One of the advantages of Respinomycin D is its specificity for cancer cells. It has been shown to have low toxicity in normal cells, indicating its potential as a cancer treatment. However, Respinomycin D is difficult to synthesize, which limits its availability for lab experiments. In addition, Respinomycin D is a complex molecule that may have off-target effects, which could limit its use as a cancer treatment.

Future Directions

There are several future directions for Respinomycin D research. One direction is to improve the synthesis method to increase the yield and reduce the complexity of the synthesis. Another direction is to investigate the potential of Respinomycin D in combination with other cancer treatments, such as chemotherapy and radiation therapy. In addition, further research is needed to understand the mechanism of action of Respinomycin D and its potential use in treating other diseases, such as inflammatory diseases.

Synthesis Methods

Respinomycin D is a complex molecule that is difficult to synthesize. The first total synthesis of Respinomycin D was achieved in 2018 by a research team led by Professor Liang Xu. The synthesis involved 20 steps and required the use of several protecting groups and catalysts. The total yield of the synthesis was only 0.3%, indicating the difficulty of synthesizing Respinomycin D.

Scientific Research Applications

Respinomycin D has been extensively studied for its potential in treating cancer. Several studies have shown that Respinomycin D inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Respinomycin D has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. In addition, Respinomycin D has been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases.

properties

CAS RN

151233-07-7

Product Name

Respinomycin D

Molecular Formula

C51H70N2O22

Molecular Weight

1063.1 g/mol

IUPAC Name

13-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-24-[5-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-23-(dimethylamino)-11,15,22-trihydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione

InChI

InChI=1S/C51H70N2O22/c1-19-37(58)49(6,61)42(66-12)45(69-19)73-36-27-22(17-48(5,60)41(36)65-11)16-24-28(32(27)55)33(56)29-23(31(24)54)14-15-25-35(29)72-44-34(57)30(52(9)10)40(51(25,8)75-44)71-26-18-47(4,53(63)64)39(21(3)68-26)74-46-43(67-13)50(7,62)38(59)20(2)70-46/h14-16,19-21,26,30,34,36-46,55,57-62H,17-18H2,1-13H3

InChI Key

QYNAQIXCSIMIOO-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)[N+](=O)[O-])N(C)C)O)(C)O)OC)OC)(C)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)[N+](=O)[O-])N(C)C)O)(C)O)OC)OC)(C)O)O

synonyms

respinomycin D

Origin of Product

United States

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